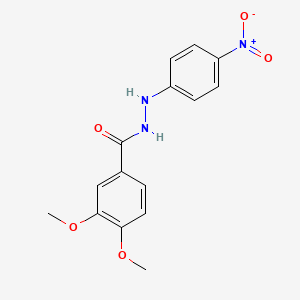
3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide
説明
3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide, also known as DMNBH, is a chemical compound that has been widely used in scientific research for various purposes. DMNBH is a yellow crystalline powder that is soluble in organic solvents such as methanol and chloroform.
科学的研究の応用
3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide has been widely used in scientific research for various purposes. One of the main applications of this compound is as a fluorescent probe for detecting the presence of metal ions such as Cu2+ and Fe3+. This compound has also been used as a selective and sensitive colorimetric sensor for the detection of Hg2+. In addition, this compound has been used as a potential drug candidate for the treatment of cancer and Alzheimer's disease.
作用機序
The mechanism of action of 3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide is not fully understood. However, it is believed that this compound interacts with metal ions such as Cu2+ and Fe3+ through a chelation process. This interaction leads to a change in the fluorescence properties of this compound, which can be detected and measured. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide is its high selectivity and sensitivity for metal ions such as Cu2+ and Fe3+. This compound is also easy to synthesize and can be used in various experimental conditions. However, one of the limitations of this compound is its potential toxicity and side effects. This compound has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.
将来の方向性
There are many potential future directions for the use of 3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide in scientific research. One direction is the development of this compound-based fluorescent probes for the detection of other metal ions such as Zn2+ and Cd2+. Another direction is the use of this compound as a potential drug candidate for the treatment of other diseases such as Parkinson's disease and Huntington's disease. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
特性
IUPAC Name |
3,4-dimethoxy-N'-(4-nitrophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-22-13-8-3-10(9-14(13)23-2)15(19)17-16-11-4-6-12(7-5-11)18(20)21/h3-9,16H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLPYQEEZNMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



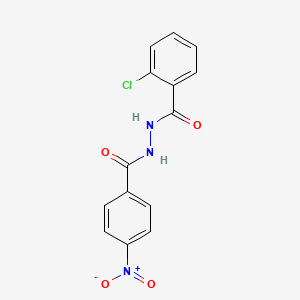
![N'-(4-chloro-3-nitrobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3841711.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841718.png)

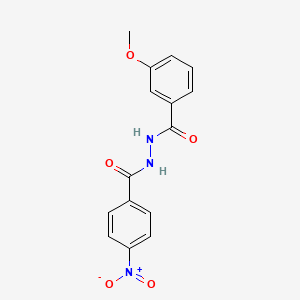
![N'-[(1-adamantylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841749.png)
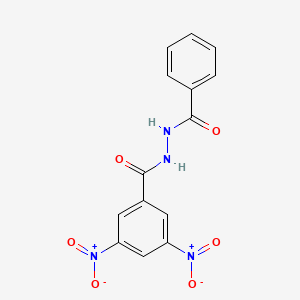

![2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
![3-nitro-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841775.png)
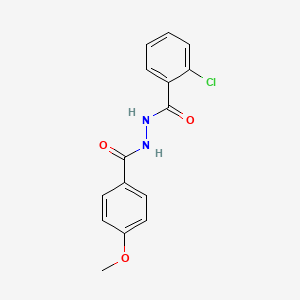
![N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841799.png)

